1-(2-Methoxyphenyl)piperazine

描述

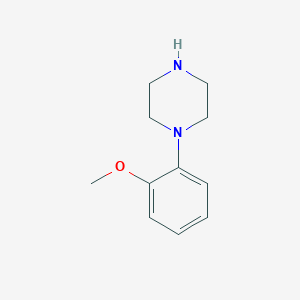

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZLQLYBRIOLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38869-49-7 (di-hydrochloride) | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40188871 | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35386-24-4 | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35386-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-METHOXYPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81NJO1330A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies

Fundamental Synthetic Routes to 1-(2-Methoxyphenyl)piperazine

The creation of the this compound core structure is primarily achieved through methods that form the piperazine (B1678402) ring by linking it to the methoxyphenyl group. Nucleophilic substitution and condensation reactions are the cornerstones of these synthetic strategies.

Nucleophilic Substitution Reactions

One of the most prevalent methods for synthesizing this compound involves the reaction of an aryl halide with piperazine. This approach, a type of nucleophilic aromatic substitution, typically requires a catalyst. For instance, the condensation of an ortho-methoxy halogenated benzene (B151609) with piperazine can be accomplished using precious metal catalysts, such as those based on palladium. guidechem.com This catalytic cycle facilitates the coupling of the piperazine nitrogen to the aromatic ring.

Another key nucleophilic substitution strategy involves the cyclization reaction between o-methoxyaniline (also known as o-anisidine) and a bifunctional alkylating agent like bis(2-haloethyl)amine. guidechem.com In this process, the amino group of o-methoxyaniline acts as a nucleophile, attacking the electrophilic carbon atoms of the bis(2-haloethyl)amine, leading to the formation of the piperazine ring in a single step.

Condensation Reactions

Condensation reactions are central to the large-scale synthesis of this compound. A widely cited method is the condensation cyclization of o-methoxyaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. guidechem.comchemicalbook.com This reaction is typically performed at elevated temperatures in a high-boiling solvent such as n-butanol or diethyleneglycol monomethyl ether. guidechem.comchemicalbook.com The reaction proceeds as the primary amine of o-methoxyaniline displaces the two chloride leaving groups on the bis(2-chloroethyl)amine backbone, thereby forming the heterocyclic piperazine ring. The use of a base, like potassium carbonate, is often necessary to neutralize the hydrogen chloride generated during the reaction. guidechem.com Research has optimized these conditions to achieve substantial yields. guidechem.comchemicalbook.com

| Reactant A | Reactant B | Solvent/Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| o-Methoxyaniline | Bis(2-chloroethyl)amine hydrochloride | n-Butanol / Potassium Carbonate | Reflux | 20-25 h | 59% | guidechem.com |

| o-Methoxyaniline | Bis(2-chloroethyl)amine hydrochloride | Diethyleneglycol monomethyl ether | 150 °C | 12 h | 74% | chemicalbook.com |

| ortho-Methoxy halogenated benzene | Piperazine | Palladium/tert-butylphosphine catalyst | Not specified | Not specified | Not specified | guidechem.com |

Synthesis of 4-Substituted this compound Derivatives

The presence of a secondary amine at the N4 position of the piperazine ring makes this compound an ideal starting material for further functionalization. This site serves as a nucleophilic handle for introducing a wide array of substituents through various derivatization strategies.

Alkylation and Acylation Procedures

The secondary amine of this compound is readily alkylated or acylated to produce a diverse library of derivatives.

Alkylation: N-alkylation is achieved by reacting this compound with alkyl halides. For instance, its reaction with 1-halo-3-(2,6-dioxopiperidin-1-yl)propane in the presence of a base like potassium carbonate and a catalyst such as potassium iodide yields 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)propane. google.com To control the reaction and prevent di-alkylation on symmetrical diamines like piperazine, a common strategy involves using a protecting group. Mono-protection with a tert-butyloxycarbonyl (Boc) group on one nitrogen allows for selective alkylation on the unprotected nitrogen. researchgate.net

Acylation: Acylation reactions involve treating this compound with acylating agents like acid chlorides, anhydrides, or carbamates. An example includes the reaction with Phenyl-N-(5-ethyl-2-methoxy-6-methylpyridin-3-yl)carbamate in tetrahydrofuran (B95107) with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base, which results in the formation of a urea (B33335) derivative. google.com These reactions are fundamental in creating amide, carbamate, and urea linkages, which are prevalent in pharmacologically active molecules.

Incorporation of Heterocyclic Moieties

Attaching other heterocyclic systems to the this compound scaffold is a common strategy to explore new chemical space. This is often accomplished via nucleophilic substitution reactions where the piperazine nitrogen attacks an electrophilic center on another heterocyclic ring.

A notable example is the synthesis of purine (B94841) derivatives. The chlorine atom at the C-6 position of a 6-chloro-9-cyclopentyl-9H-purine intermediate can be displaced by the nucleophilic nitrogen of this compound. This nucleophilic aromatic substitution reaction, typically carried out in ethanol (B145695) with a base like triethylamine, yields 6-[4-(2-Methoxyphenyl)piperazine-1-yl]-9-cyclopentyl-9H-purine. nih.gov Similarly, novel piperazine-containing dihydrofuran compounds have been synthesized through radical cyclizations mediated by Mn(OAc)3. nih.gov These methods allow for the direct coupling of the piperazine moiety to other complex heterocyclic frameworks.

Hybrid Compound Synthesis Approaches

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. This compound is frequently used as a core or linker in the synthesis of such hybrid compounds.

An example of this approach is the creation of piperazine-chalcone hybrids. nih.govresearchgate.net Chalcones are known bioactive scaffolds, and linking them to a piperazine moiety can generate novel compounds with unique properties. The synthesis typically involves a Claisen-Schmidt condensation between a piperazine-substituted acetophenone (B1666503) and an appropriate aldehyde to form the characteristic α,β-unsaturated ketone system of the chalcone (B49325). nih.gov These hybrids can be further modified, for example, by reacting the chalcone with hydrazine (B178648) to form related pyrazoline analogues, thereby combining three distinct structural motifs (piperazine, chalcone, and pyrazoline) into one final compound. nih.govresearchgate.net

| Derivative Type | Reactants | Reaction Type | Resulting Moiety at N4 | Reference |

|---|---|---|---|---|

| Alkylation | This compound + 1-halo-3-(2,6-dioxopiperidin-1-yl)propane | Nucleophilic Alkylation | 3-(2,6-dioxopiperidin-1-yl)propyl | google.com |

| Heterocycle (Purine) | This compound + 6-chloro-9-cyclopentyl-9H-purine | Nucleophilic Aromatic Substitution | 9-cyclopentyl-9H-purin-6-yl | nih.gov |

| Hybrid (Chalcone) | 4'-(piperazin-1-yl)acetophenone precursor + Aldehyde | Claisen-Schmidt Condensation | Chalcone-based structure | nih.gov |

| Acylation (Urea) | This compound + Phenyl-N-(pyridin-3-yl)carbamate derivative | Acylation | (5-ethyl-2-methoxy-6-methylpyridin-3-yl)carbamoyl | google.com |

Advanced Synthetic Techniques for Analogues

The derivatization of this compound primarily targets the secondary amine (N-4) of the piperazine ring. This nitrogen atom is a nucleophilic site, making it amenable to a variety of chemical transformations for the introduction of diverse functional groups and the creation of more complex molecules.

Chloroacetylation is a versatile method for introducing a reactive chloroacetyl group onto the piperazine nitrogen. This is typically achieved by reacting this compound with chloroacetyl chloride. The resulting N-(chloroacetyl) derivative serves as a key intermediate for further functionalization through nucleophilic substitution reactions at the activated methylene (B1212753) carbon.

A general reaction scheme involves the acylation of the secondary amine of piperazine. For instance, reacting piperazine with two equivalents of chloroacetyl chloride in a suitable solvent like chloroform (B151607) at low temperatures (e.g., 0 °C) can yield 1,4-bis(chloroacetyl)piperazine. nih.gov A similar mono-acylation strategy can be applied to this compound, where the N-4 nitrogen reacts with chloroacetyl chloride to form 1-(2-chloroacetyl)-4-(2-methoxyphenyl)piperazine. This intermediate is highly valuable for synthesizing a wide range of derivatives, such as those linked to thieno[2,3-b]pyridine (B153569) moieties. nih.gov

Table 1: Representative Chloroacetylation Reaction

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

|---|---|---|---|---|

| Piperazine | Chloroacetyl chloride (2 eq.) | 1,4-bis(chloroacetyl)piperazine | Chloroform, 0 °C | nih.gov |

Note: While a direct example for this compound is not detailed in the provided sources, the chloroacetylation of similar amines and the piperazine core itself establishes a standard methodology.

Conjugation strategies involve linking the this compound core to other molecular fragments to create hybrid molecules. These strategies are fundamental in medicinal chemistry for developing ligands that can interact with multiple biological targets or possess improved pharmacokinetic properties.

One common strategy is N-alkylation, where the piperazine nitrogen is reacted with an alkyl halide. For example, this compound can be refluxed with N-(3-bromopropyl)phthalimide in the presence of a base like anhydrous potassium carbonate in acetonitrile. This reaction yields 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl)piperazine, effectively conjugating a phthalimide-protected propyl chain to the piperazine ring. researchgate.net

Another approach involves amide bond formation. New derivatives have been synthesized by preparing terminal heteroaryl or cycloalkyl amide fragments and linking them to the (2-methoxyphenyl)piperazine core via an alkyl chain. nih.gov This allows for systematic variation of the terminal group to optimize biological activity. The reaction of this compound with carbamates, such as Phenyl-N-(5-ethyl-2-methoxy-6-methylpyridin-3-yl)carbamate, in the presence of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), is another effective conjugation method. google.com

Table 2: Examples of Conjugation Reactions

| Starting Material | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| This compound | N-(3-bromopropyl)phthalimide | 1-(2-Methoxyphenyl)-(3-(2-phthalamido)-propyl)piperazine | Anhydrous K₂CO₃, Acetonitrile, Reflux | researchgate.net |

| This compound | Phenyl-N-(5-ethyl-2-methoxy-6-methylpyridin-3-yl)carbamate | N-(5-Ethyl-2-methoxy-6-methylpyridin-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide | DBU, Tetrahydrofuran, Room Temp | google.com |

Analytical and Characterization Techniques in Synthetic Studies

The synthesis of this compound and its analogues requires rigorous analytical and characterization techniques to confirm the identity, structure, and purity of the compounds. A combination of spectroscopic and chromatographic methods is typically employed.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the molecular structure. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. These techniques are used to confirm that the desired modifications, such as acylation or alkylation at the piperazine nitrogen, have occurred. researchgate.netguidechem.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which helps confirm the structure. auburn.edu Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for analyzing piperazine derivatives. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups. For example, the formation of an amide bond during a conjugation reaction can be confirmed by the appearance of a characteristic carbonyl (C=O) stretching band. researchgate.netauburn.edu

UV-VIS Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. While piperazine itself does not absorb significantly in the UV range, the aromatic methoxyphenyl group and any conjugated systems introduced will have characteristic absorption spectra. researchgate.netnih.gov

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the synthesized compounds and for purification. researchgate.net By using a suitable stationary phase and mobile phase, impurities and starting materials can be separated from the final product. nih.gov The method can be validated for parameters like limit of detection, limit of quantification, accuracy, and linearity. jocpr.com

Thin-Layer Chromatography (TLC): TLC is frequently used to monitor the progress of a chemical reaction, allowing for the determination of when the starting materials have been completely consumed. chemicalbook.com

Table 3: Summary of Analytical Techniques

| Technique | Purpose | Information Obtained | Reference(s) |

|---|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Chemical environment of hydrogen and carbon atoms, confirmation of covalent structure. | researchgate.netguidechem.com |

| Mass Spectrometry (MS) | Structural Confirmation | Molecular weight, fragmentation patterns. | auburn.edu |

| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key functional groups (e.g., C=O, N-H). | researchgate.netauburn.edu |

| HPLC | Purity Assessment & Purification | Separation of components in a mixture, quantification of product purity. | researchgate.netnih.gov |

Pharmacological Profiles and Receptor Interactions

Serotonergic Receptor System Interactions

1-(2-Methoxyphenyl)piperazine is a well-established scaffold for ligands targeting serotonin (B10506) (5-HT) receptors. researchgate.net The nature of the substituent at the N4 position of the piperazine (B1678402) ring, along with the length of the alkyl chain connecting it, significantly influences both the affinity and selectivity across different 5-HT receptor subtypes. acnp.org

The (2-methoxyphenyl)piperazine moiety is a crucial component for achieving high-affinity binding at the 5-HT1A receptor. mdpi.comekb.eg Numerous studies have demonstrated that derivatives incorporating this structure bind to 5-HT1A sites with high potency, often in the low nanomolar or even sub-nanomolar range. nih.gov

Functionally, these compounds exhibit a spectrum of activities. Many derivatives of MPP act as 5-HT1A antagonists. nih.gov For instance, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) is recognized as a putative postsynaptic 5-HT1A antagonist. nih.gov Similarly, other derivatives have demonstrated clear antagonist activity in functional assays, such as those measuring adenylyl cyclase inhibition. nih.govmdpi.com In contrast, some MPP derivatives have been characterized as partial agonists at the 5-HT1A receptor. researchgate.net This functional selectivity, sometimes referred to as biased agonism, allows ligands to preferentially activate specific downstream cellular signaling pathways, which is an area of active investigation for developing more precise therapeutics. researchgate.netpsychiatrictimes.com

Table 1: Binding Affinities (Ki) of Selected this compound Derivatives at the 5-HT1A Receptor

| Compound Name | Ki (nM) | Reference |

|---|---|---|

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 0.4 | nih.gov |

| cis-bicyclo[3.3.0]octane derivative (2a) | 0.63 | nih.gov |

| norbornane (B1196662) derivative (2f) | 0.12 | nih.gov |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | mdpi.com |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 0.60 | mdpi.com |

While the MPP scaffold is prominent in high-affinity 5-HT1A ligands, its derivatives also frequently interact with the 5-HT2A receptor. Generally, the affinity for the 5-HT2A receptor is lower than for the 5-HT1A receptor, conferring a degree of selectivity for the latter. rsc.org A study involving a homodimeric bivalent ligand synthesized from two MPP units found that the resulting compound was 1000 times more selective for 5-HT1A over 5-HT2A receptors. rsc.org

However, specific structural modifications can yield derivatives with significant 5-HT2A affinity. For example, a series of MPP derivatives linked to a coumarin (B35378) moiety produced compounds with high affinity for the 5-HT2A receptor, demonstrating that the terminal group plays a critical role in modulating receptor selectivity. mdpi.com

Table 2: Binding Affinities (Ki) of Selected this compound Derivatives at the 5-HT2A Receptor

| Compound Name | Ki (nM) | Reference |

|---|---|---|

| 7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl) propoxy)-2H-chromen-2-one | 18 | mdpi.com |

| 8-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one* | 67 | mdpi.com |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 8 | mdpi.com |

*Note: This compound features a 3-methoxyphenyl, not a 2-methoxyphenyl, substitution but is included for comparative context within the study.

Interaction with the 5-HT6 receptor has also been noted. While less common than for 5-HT1A or 5-HT7 receptors, some multi-receptor ligands incorporating the MPP moiety have shown affinity for the 5-HT6 receptor, among others. dntb.gov.ua

As a class, phenylpiperazines are known for their potential to bind to multiple serotonin receptor subtypes, and complete selectivity is rare. acnp.org For example, studies on related phenylpiperazine compounds have shown interactions with 5-HT1C (now 5-HT2C) and other subtypes. drugbank.com However, detailed investigations into the binding profile of this compound itself at other specific subtypes, such as 5-HT1B, 5-HT1D, 5-HT3, 5-HT4, and 5-HT5, are less extensively documented in the literature compared to its interactions with 5-HT1A, 5-HT2A, and 5-HT7 receptors.

Dopaminergic Receptor System Interactions

Beyond the serotonergic system, the this compound scaffold is a key element in the development of ligands for dopamine (B1211576) receptors, particularly the D2 subtype.

Derivatives of MPP have been synthesized that bind to the dopamine D2 receptor with high affinity. acs.orgnih.gov Structure-activity relationship studies have shown that these derivatives can act as D2 receptor ligands, with some compounds displaying Ki values in the sub-nanomolar range. acs.orgacs.org

The functional activity of these compounds at the D2 receptor can vary significantly based on their complete chemical structure. Researchers have reported MPP-based molecules that act as D2 antagonists, inverse agonists, or weak partial agonists. acs.org A major focus of research in this area has been the development of ligands with selectivity for the D3 receptor over the D2 receptor. By systematically modifying the spacer and aryl moiety attached to the MPP core, scientists have been able to create compounds with a strong preference for the D3 subtype. nih.govnih.gov For example, one study produced a derivative with a 136-fold higher affinity for the D3 receptor compared to the D2 receptor. nih.gov

Table 3: Binding Affinities (Ki) of Selected this compound Derivatives at the Dopamine D2 Receptor

| Compound Name | Ki (hD2L) (nM) | Reference |

|---|---|---|

| 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | <0.3 | acs.org |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | 76.4 | nih.gov |

| Compound 4v (a {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamide derivative) | 218 | nih.gov |

Dopamine D3 Receptor Selectivity and Engagement

The this compound moiety is a key structural component in a class of ligands targeting dopamine receptors, with a particular emphasis on achieving selectivity for the D3 subtype over the D2 subtype. Due to the high homology between D2 and D3 receptors, developing subtype-selective compounds is a significant challenge, yet it is crucial for targeting specific neurological pathways implicated in conditions like schizophrenia and substance abuse. researchgate.net

Research has shown that N-alkylation of the core this compound structure and modifications to the terminal aryl moiety can lead to compounds with high affinity for the D3 receptor and significant selectivity over the D2 receptor. nih.gov For instance, the addition of extended and more linear conformations in aliphatic or aryl spacers has been identified as a critical factor for enhancing dopamine D3 receptor selectivity. nih.gov One such derivative, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide, demonstrated a binding affinity (Ki) of 0.5 nM for the human D3 receptor, compared to 76.4 nM for the D2L receptor, yielding a selectivity ratio of 153. nih.gov Further studies have produced analogs with even greater selectivity; one compound was found to bind to the human D3 receptor with a Ki value of 1.4 nM and exhibited over 400-fold selectivity versus the D2 receptor. nih.gov These N-phenylpiperazine analogs are thought to achieve their selectivity by binding in a bitopic manner, engaging with both the primary binding site and a secondary, allosteric site on the D3 receptor. nih.govnih.gov

| Compound Derivative | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 vs. D2 Selectivity Ratio | Reference |

|---|---|---|---|---|

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | 0.5 | 76.4 | 153 | nih.gov |

| Compound 6a (a 3-thiophenephenyl N-phenylpiperazine analog) | 1.4 | >600 | ~500 | nih.govnih.gov |

Adrenergic Receptor Affinity and Selectivity (e.g., alpha-1 Adrenergic Receptors)

A significant characteristic of ligands based on the this compound scaffold is their pronounced affinity for α-adrenergic receptors, particularly the α1 subtype. This interaction is often considered an off-target effect when the primary goal is selectivity for other receptors, such as serotonin or dopamine.

For example, the well-known 5-HT1A antagonist NAN-190, which is 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, binds with high affinity to 5-HT1A receptors (Ki = 0.6 nM) but also displays a nearly equal, high affinity for α1-adrenergic receptors (Ki = 0.8 nM). nih.gov This lack of selectivity prompted structure-affinity relationship studies to design analogs with reduced α1-adrenergic binding. nih.gov Research has consistently shown that the 1-(o-methoxyphenyl)piperazine moiety itself plays a crucial role in this high affinity for α-adrenoceptors. nih.govingentaconnect.com

Efforts to mitigate this affinity have involved modifying other parts of the molecule. Replacing the terminal phthalimide (B116566) group of NAN-190 with bulky alkyl amides, such as an adamantanecarboxamido group, resulted in a compound with a 160-fold selectivity for 5-HT1A over α1-adrenergic sites. nih.gov Conversely, other modifications have been explored to optimize α1-adrenergic antagonism. Derivatives such as 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride have shown potent α1-adrenoceptor affinity with a Ki value of 2.1 nM and a 61-fold selectivity over α2-receptors. nih.govingentaconnect.com

| Compound Derivative | α1-Adrenergic Receptor Ki (nM) | Notes | Reference |

|---|---|---|---|

| NAN-190 | 0.8 | High affinity, nearly equal to its 5-HT1A affinity. | nih.gov |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | 2.1 | 61-fold more selective for α1 over α2 receptors. | nih.govingentaconnect.com |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl | 2.4 | 142-fold more selective for α1 over α2 receptors. | nih.govingentaconnect.com |

General Neurotransmitter Receptor Modulatory Properties

Beyond its interaction with dopamine and adrenergic receptors, the this compound structure is a versatile pharmacophore that modulates a wide range of neurotransmitter systems. medchemexpress.com Its most well-documented activity is at serotonin (5-HT) receptors. The parent compound and its derivatives are recognized as key intermediates for agents with high affinity for various 5-HT receptors. medchemexpress.com

Ligand Engagement and Binding Assays (e.g., NanoBRET, Radioligand Assays)

The determination of the binding affinities and selectivity profiles for this compound derivatives relies on established in vitro pharmacological techniques. The most common method cited in the research is the radioligand binding assay . nih.govnih.gov This competitive binding technique is used to determine the inhibition constant (Ki) of a test compound for a specific receptor.

The assay works by incubating a source of receptors (e.g., cell membranes from transfected cell lines or animal brain tissue) with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity) and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which is then converted to the Ki value to reflect the absolute binding affinity.

Specific examples from studies on this compound derivatives include:

For α-adrenergic receptors: Assays have been performed on rat cerebral cortex using [3H]prazosin as the specific radioligand for α1-receptors and [3H]clonidine for α2-receptors. nih.govingentaconnect.com

For dopamine receptors: Competitive radioligand binding has been used to determine Ki values at human D2 and D3 receptors expressed in stably transfected HEK cells. nih.gov

For serotonin receptors: 5-HT1A affinities have been evaluated using radioligand binding assays, often with preparations from rat hippocampus. nih.gov

These assays are fundamental tools for characterizing the pharmacological profile of new chemical entities and for conducting the structure-activity relationship studies necessary to optimize ligand selectivity and affinity.

Therapeutic Investigations and Biological Activities

Neuropsychiatric Disorder Research

The versatility of the 1-(2-methoxyphenyl)piperazine scaffold has led to its investigation in various models of neuropsychiatric disorders, revealing a spectrum of activities from antidepressant and anxiolytic to antipsychotic and procognitive effects.

Derivatives of this compound have demonstrated notable antidepressant-like effects in established preclinical models. In a study investigating a series of N-(2-methoxyphenyl)piperazine derivatives, several compounds exhibited significant activity in the tail suspension test, a common behavioral assay for screening potential antidepressant drugs. One particularly promising compound, 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one (HBK-11), produced antidepressant-like effects in both the forced swim test and the tail suspension test in mice, with efficacy comparable to the established antidepressant venlafaxine nih.gov. These effects were observed without inducing deficits in locomotor activity, suggesting a specific antidepressant-like profile nih.gov.

The mechanism underlying these effects is believed to involve the modulation of serotonergic pathways. The aforementioned derivative, HBK-11, was found to mediate its activity through the activation of 5-HT1A and 5-HT2A/C receptors nih.gov. Pre-treatment with antagonists for these receptors was shown to block the antidepressant-like effects of the compound, confirming the involvement of the serotonergic system nih.gov.

| Compound Derivative | Preclinical Model | Observed Effect | Reference |

|---|---|---|---|

| 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one (HBK-11) | Forced Swim Test (mice), Tail Suspension Test (mice) | Significant antidepressant-like effects, comparable to venlafaxine. | nih.gov |

| Piperazine (B1678402) derivative LQFM212 | Forced Swimming Test (mice) | Antidepressant-like effect reversed by monoaminergic antagonists. | nih.gov |

The anxiolytic potential of this compound derivatives has been explored in various animal models of anxiety. Several studies have suggested the involvement of 5-HT1A receptors in the anxiolytic effects of these compounds silae.it. For instance, trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine, which are structurally related to MPP, have been shown to be agonists at 5-HT1A receptors, leading to an anxiolytic effect silae.it. Another derivative, 1-(2-(2,5-dimethylphenoxy) ethyl)-4-phenylpiperazine dihydrochloride, demonstrated anxiolytic-like activity in the four-plate test at a low dose silae.it. These findings highlight the potential of the piperazine scaffold in developing new anxiolytic agents.

This compound, also referred to as o-methoxyphenylpiperazine (OMPP), has been shown to block conditioned avoidance responding (CAR) in rats nih.gov. The CAR test is a predictive model for antipsychotic efficacy. In this study, OMPP blocked CAR without significantly affecting escape responding nih.gov. Interestingly, while active in this predictive test for antipsychotics, OMPP showed no affinity for dopamine (B1211576) (DA) binding sites in radioligand binding assays nih.gov. Instead, it displayed a high affinity for the 5-HT1A serotonin (B10506) binding site nih.gov. This suggests that the antipsychotic-like effects of OMPP may be mediated through a non-dopaminergic mechanism, potentially offering a novel approach for the treatment of psychosis with a reduced risk of dopamine-related side effects nih.gov. The compound did not produce catalepsy, a common side effect of typical antipsychotics, even at high doses nih.gov.

| Compound | Preclinical Model | Observed Effect | Receptor Affinity | Reference |

|---|---|---|---|---|

| This compound (OMPP) | Conditioned Avoidance Responding (rat) | Blocked CAR without altering escape responding. | High affinity for 5-HT1A, no affinity for dopamine sites. | nih.gov |

The potential of this compound derivatives to enhance cognitive function is an emerging area of research. While direct studies on the parent compound are limited, research on structurally similar compounds provides valuable insights. The novel object recognition (NOR) test is a widely used assay to evaluate non-spatial memory in rodents researchgate.net. This test is based on the innate tendency of rodents to explore a novel object more than a familiar one mdpi.comnih.gov. The NOR test is considered a facile and less stressful alternative to other memory tests like the Morris water maze for evaluating the effects of potential cognitive-enhancing drugs researchgate.net. The application of this test in evaluating the pharmacological profile of various compounds, including sigma-1 receptor ligands, has been established nih.gov. Given the complex pharmacology of MPP derivatives, which often involves multiple receptor systems implicated in cognition, future studies utilizing the NOR test could elucidate their potential procognitive effects.

The therapeutic effects of this compound derivatives in neuropsychiatric models are underpinned by their interaction with key neurotransmitter systems. The antidepressant-like activity of these compounds is strongly linked to the serotonergic system, particularly through the activation of 5-HT1A and 5-HT2A/C receptors nih.gov. The anxiolytic effects also appear to be mediated, at least in part, by 5-HT1A receptor agonism silae.it. Furthermore, the antipsychotic-like activity of MPP, as demonstrated by the suppression of conditioned avoidance response, is associated with high affinity for 5-HT1A receptors, in contrast to the dopamine receptor antagonism typical of many antipsychotic drugs nih.gov. Some derivatives also show affinity for alpha1-adrenergic receptors, which are implicated in the treatment of various neurological conditions nih.gov. The monoaminergic pathway, which includes serotonin and norepinephrine, plays a crucial role in the antidepressant-like effects of some piperazine derivatives nih.gov.

| Compound/Derivative Class | Receptor Target | Observed Interaction | Associated Therapeutic Effect | Reference |

|---|---|---|---|---|

| This compound (OMPP) | 5-HT1A | High affinity agonist | Antipsychotic-like | nih.gov |

| HBK-11 | 5-HT1A, 5-HT2A/C | Agonist | Antidepressant-like | nih.gov |

| Various derivatives | Alpha1-adrenergic | Antagonist | Potential for treating neurological disorders | nih.gov |

| LQFM212 | Monoaminergic pathway | Modulator | Antidepressant-like | nih.gov |

Exploration of Other Therapeutic Potentials

Beyond neuropsychiatric applications, the this compound scaffold has been investigated for other therapeutic uses, including anticancer and anti-inflammatory activities.

Several studies have highlighted the potential of piperazine derivatives as anticancer agents mdpi.comresearchgate.net. For instance, a series of new 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety showed cytotoxic activity against breast cancer cell lines, with some compounds exhibiting stronger cytotoxicity than the standard drug doxorubicin nih.gov. Another study on novel vindoline-piperazine conjugates, where the piperazine moiety was substituted with various groups, demonstrated significant antiproliferative effects against a panel of 60 human tumor cell lines mdpi.com. Specifically, a conjugate containing a [4-(trifluoromethyl)benzyl]piperazine attached to the vindoline core was highly effective against a breast cancer cell line mdpi.com.

The piperazine nucleus is also a common feature in compounds with anti-inflammatory properties thieme-connect.com. Research on new 1,2-benzothiazine derivatives has revealed their potential as anti-inflammatory agents, with some compounds showing preferential inhibition of COX-2 over COX-1 mdpi.com. A study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated anti-inflammatory effects by reducing paw edema and inflammatory cell migration in preclinical models nih.gov. These effects were associated with a reduction in pro-inflammatory cytokines such as TNF-α and IL-1β nih.gov.

Furthermore, the cardiovascular effects of piperazine derivatives have been a subject of investigation. A study on a newly synthesized fluorophenylpiperazine derivative indicated potential β-adrenolytic and vasodilator activities, suggesting its possible utility as an antihypertensive agent researchgate.net. Conversely, another study on amides isolated from Piper tuberculatum, including piperine which contains a piperidine ring (structurally related to piperazine), showed that these compounds induced hypotension and bradycardia in rats researchgate.net. These findings suggest that the cardiovascular effects of piperazine derivatives can be complex and warrant further investigation.

| Therapeutic Area | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| Anticancer | 1,2-Benzothiazine-phenylpiperazine | Cytotoxic against breast cancer cells | nih.gov |

| Anticancer | Vindoline-piperazine conjugates | Antiproliferative against various human tumor cell lines | mdpi.com |

| Anti-inflammatory | 1,2-Benzothiazine derivatives | Preferential COX-2 inhibition | mdpi.com |

| Anti-inflammatory | (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Reduced paw edema and inflammatory cell migration | nih.gov |

| Cardiovascular | Fluorophenylpiperazine derivative | Potential β-adrenolytic and vasodilator activities | researchgate.net |

Anticancer Activity of Derivatives

Derivatives of arylpiperazine, including those related to this compound, have emerged as a significant area of interest in oncology research. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines through diverse mechanisms of action. mdpi.com

Key research findings include:

Quinoxalinyl–piperazine Derivatives: One derivative from this class was identified as a potent inhibitor of cancer cell growth, acting as a G2/M-specific cell cycle inhibitor. This compound also inhibits the anti-apoptotic protein Bcl-2 while inducing p21. Its efficacy has been demonstrated against a range of human cancer cell lines, including breast, skin, pancreas, and cervix. mdpi.com

Naftopidil-based Arylpiperazines: A library of derivatives based on the structure of naftopidil has been synthesized and evaluated for activity against prostate cancer cell lines such as PC-3, LNCaP, and DU145. mdpi.com

Vindoline-piperazine Conjugates: Novel conjugates linking vindoline with N-substituted piperazine pharmacophores have shown significant antiproliferative effects across 60 human tumor cell lines. Derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were particularly potent, with low micromolar growth inhibition (GI50) values against breast cancer and non-small cell lung cancer lines, respectively. nih.gov

Alepterolic Acid Derivatives: A series of arylformyl piperazinyl derivatives of alepterolic acid were synthesized and tested against several cancer cell lines. Compound 3n was identified as the most potent derivative against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231), inducing caspase-dependent apoptosis. nih.gov

1,2-Benzothiazine Derivatives: Novel phenylpiperazine derivatives of 1,2-benzothiazine have shown cytotoxic activity comparable to the established anticancer drug doxorubicin. Specifically, a compound containing a 1-(3,4-dichlorophenyl)piperazine substituent demonstrated strong antitumor activity against breast adenocarcinoma (MCF7) cells while showing lower cytotoxicity towards healthy cells. mdpi.com

Table 1: Anticancer Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference |

|---|---|---|---|

| Quinoxalinyl–piperazine 30 | MCF7 (Breast) | 2.8 µM | mdpi.com |

| Quinoxalinyl–piperazine 30 | A431 (Skin) | 2.4 µM | mdpi.com |

| Quinoxalinyl–piperazine 30 | PANC-1 (Pancreas) | 2.5 µM | mdpi.com |

| Quinoxalinyl–piperazine 30 | HeLa (Cervix) | 2.6 µM | mdpi.com |

| Vindoline-piperazine 23 | MDA-MB-468 (Breast) | 1.00 µM | nih.gov |

| Vindoline-piperazine 25 | HOP-92 (Lung) | 1.35 µM | nih.gov |

| Alepterolic acid derivative 3n | MDA-MB-231 (Breast) | 5.55±0.56 µM | nih.gov |

| 1,2-Benzothiazine derivative BS230 | MCF7 (Breast) | Comparable to Doxorubicin | mdpi.com |

Antimicrobial and Antibacterial Properties of Derivatives

The piperazine nucleus is a common feature in various compounds developed for their antimicrobial and antibacterial activities. ijbpas.com Synthetic modifications of the piperazine scaffold have led to derivatives with significant efficacy against a spectrum of pathogens.

Substituted Phenyl Acetamide Piperazine Compounds: A novel series of these compounds were synthesized and screened for antibacterial activity against Gram-positive (Streptococcus pyogenes) and Gram-negative (Escherichia coli) bacteria. Their antifungal activity was tested against Candida albicans and Aspergillus niger, with one compound showing good efficacy against Aspergillus niger when compared to the standard drug Griseofulvin. ijbpas.com

N-alkyl and N-aryl Piperazine Derivatives: A series of these derivatives demonstrated significant activity against bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. researchgate.netnih.gov However, their activity against tested fungi was found to be less potent. nih.gov

Trimethoxyphenyl Piperazine Derivatives: The coupling of aromatic acid chlorides with Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone yielded derivatives that were tested for antimicrobial properties. Certain compounds in this series showed good antifungal activity, while others displayed moderate antibacterial activity. researchgate.net

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Derivative Class | Test Organism | Activity Noted | Reference |

|---|---|---|---|

| Substituted Phenyl Acetamide Piperazines | Streptococcus pyogenes (Gram-positive) | Antibacterial | ijbpas.com |

| Substituted Phenyl Acetamide Piperazines | Escherichia coli (Gram-negative) | Antibacterial | ijbpas.com |

| Substituted Phenyl Acetamide Piperazines | Aspergillus niger | Good Antifungal | ijbpas.com |

| N-aryl Piperazine Derivatives | Staphylococcus aureus | Significant Antibacterial | researchgate.netnih.gov |

| N-aryl Piperazine Derivatives | Pseudomonas aeruginosa | Significant Antibacterial | researchgate.netnih.gov |

| Trimethoxyphenyl Piperazine Derivatives (3d, 3e, 3f) | Fungi | Good Antifungal | researchgate.net |

| Trimethoxyphenyl Piperazine Derivatives (3b, 3c, 3d, 3g, 3h) | Bacteria | Moderate Antibacterial | researchgate.net |

Anti-inflammatory Potential

Piperazine derivatives have been extensively investigated for their anti-inflammatory properties, with many compounds showing promise in preclinical models. nih.govresearchgate.netthieme-connect.com

Methyl Salicylate Derivatives: A series of piperazine derivatives of methyl salicylate demonstrated high potency in models of xylol-induced ear edema and carrageenan-induced paw edema, exceeding the activity of standard drugs like aspirin and indomethacin. Their mechanism is suggested to involve the down-regulation of COX-2 expression and inhibition of TNF-α and IL-6 release. thieme-connect.de

Pyrazolyl-methanone Derivative: The compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was shown to reduce paw edema in the carrageenan test. It also decreased cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy model. nih.gov

2-Methoxyphenyl Piperazine Derivative: In a study of novel amide derivatives, a compound featuring a 2-methoxyphenyl piperazine substituent was found to possess maximum anti-inflammatory and analgesic activity. thieme-connect.de

Antiviral Properties

The therapeutic potential of piperazine-based compounds extends to antiviral applications. Research has focused on their ability to interfere with viral replication and binding processes.

Chikungunya Virus (CHIKV) Inhibition: Piperazine itself has been shown to possess antiviral activity against Chikungunya virus. nih.gov Structural studies revealed that piperazine binds to a conserved hydrophobic pocket of the alphavirus capsid protein. This binding site is also targeted by other known antiviral compounds, suggesting that the piperazine scaffold can be used for the structure-based design of more potent alphaviral inhibitors. nih.govsemanticscholar.org

Nipah Virus (NiV) Inhibition: To build upon the known in-vitro activity of Favipiravir against the Nipah virus, a series of piperazine-substituted Favipiravir derivatives were designed and evaluated through computational screening. Molecular docking studies indicated that the designed inhibitors have a greater binding ability to the Nipah virus compared to the parent molecule, offering a promising direction for the development of new drugs to treat this deadly virus. researchgate.net

Antihypertensive and Sympatholytic Activities

The sympathetic nervous system is a key regulator of cardiovascular function, and its overactivity is a hallmark of essential hypertension. nih.gov Drugs that inhibit the actions of this system, known as sympatholytics, are effective antihypertensive agents. drugbank.com Many of these drugs act as adrenergic antagonists. drugbank.com

The therapeutic goal is to attenuate the sympathetic tone, which is often chronically elevated in hypertensive patients. nih.gov Most antihypertensive drugs achieve this by improving pre- or postsynaptic sympathetic functions. A common mechanism involves the attenuation of alpha1-adrenergic functions, either by directly interfering with intracellular signaling pathways or by reducing the release of norepinephrine from sympathetic nerves. nih.gov The arylpiperazine moiety is a known pharmacophore in drugs targeting adrenergic receptors, contributing to their cardiovascular effects.

Acaricidal Activity

In the field of agricultural and veterinary science, derivatives of phenylpiperazine have been synthesized and evaluated for their effectiveness against mites, which are significant pests. nih.gov

A study involving 33 newly synthesized phenylpiperazine derivatives assessed their activity against several mite species. It was found that 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives exhibited good acaricidal activity. nih.gov One compound, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine, showed the highest level of activity against Tetranychus urticae and was also highly effective against Tetranychus kanzawai and Panonychus citri. nih.gov Further investigation showed this compound was active against both adult mites and their eggs. nih.gov

Table 3: Acaricidal Activity of Phenylpiperazine Derivatives

| Compound | Mite Species | Activity Level |

|---|---|---|

| 4-acyl-1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives | Tetranychus urticae | Good activity at 3 ppm |

| Acetyl derivative (5-20) | Tetranychus urticae | 100% control at 3 ppm |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine | Tetranychus urticae | Highest activity |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine | Tetranychus kanzawai | High activity |

| 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine | Panonychus citri | High activity |

Hsp90 Inhibitory Research

Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. nih.gov As a result, the inhibition of Hsp90 is a promising strategy for cancer therapy, as it can lead to the simultaneous degradation of multiple oncogenic proteins. nih.govnih.gov

Hsp90 inhibitors disrupt the chaperone's activity, often by interfering with its ATPase function, which in turn suppresses oncogenic signaling pathways. nih.gov While many inhibitors targeting the N-terminal domain of Hsp90 have been developed, their clinical application has sometimes been limited by side effects. nih.gov Research into Hsp90 inhibition is ongoing, with a focus on developing new compounds and combination therapies to improve efficacy. nih.govresearchgate.net The development of piperazine-containing molecules as Hsp90 inhibitors represents a potential avenue for creating novel anticancer agents, leveraging the versatile scaffold of piperazine to target this critical cellular protein.

Potential for Benign Prostatic Hyperplasia (BPH) Management

The structural core of this compound is a key component in the development of therapeutic agents for benign prostatic hyperplasia (BPH). BPH is a common condition in aging men characterized by the non-malignant growth of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). nih.govpharmaceutical-journal.com The management of BPH often involves pharmacological intervention, with α1-adrenergic receptor (α1-AR) antagonists being a primary treatment option. frontiersin.orgnih.gov These drugs work by relaxing the smooth muscle in the prostate and bladder neck, thereby improving urine flow. mdpi.commedscape.com Research has focused on developing derivatives of this compound that not only target α1-adrenoceptors but also engage other relevant pathways involved in BPH pathology.

The N-phenylpiperazine scaffold, present in this compound, is recognized for its ability to confer affinity for multiple receptors implicated in BPH. nih.gov Besides the α1A-adrenoceptors that mediate prostate contraction, studies have highlighted the role of α1D-adrenoceptors and serotonin 5-HT1A receptors in prostate cell proliferation. nih.gov This has led to the investigation of multi-target antagonists derived from the this compound structure.

One such derivative, N1-(2-methoxyphenyl)-N4-hexylpiperazine (LDT66), has been pharmacologically characterized as a multi-target antagonist. nih.gov In isometric contraction assays using rat prostate tissue, LDT66 effectively reduced contractions induced by phenylephrine. nih.gov This compound demonstrates a desirable profile for a BPH therapeutic by exhibiting high affinity for the target receptors while having low affinity for others, which could minimize potential side effects. nih.gov

Receptor Affinity of LDT66 nih.gov

| Receptor Subtype | Affinity (KB value in nM) |

|---|---|

| α1A-adrenoceptor | 3.4 |

| α1D-adrenoceptor | 2.2 |

| 5-HT1A receptor | High (nanomolar range) |

Beyond receptor antagonism, certain derivatives of this compound have been found to induce apoptosis (programmed cell death) in prostate cells, a mechanism that could halt or reverse the progression of BPH. frontiersin.orgnih.gov Naftopidil, an arylpiperazine-based α1D/α1A-AR antagonist used clinically for BPH, is derived from this core structure. frontiersin.orgnih.govnih.gov Building on this, the naftopidil-derivative 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12) has been investigated. frontiersin.orgnih.gov

HJZ-12 exhibits high selectivity for both α1D- and α1A-adrenoceptor subtypes over the α1B-subtype. frontiersin.orgnih.govnih.gov In an estrogen/androgen-induced rat model of BPH, HJZ-12 demonstrated superior performance compared to naftopidil by not only reducing prostate weight and proliferation but also by shrinking prostate volume and inducing apoptosis. frontiersin.orgnih.gov

Receptor Subtype Selectivity of HJZ-12 frontiersin.orgnih.gov

| Receptor Subtype | Selectivity Fold vs. α1B-AR |

|---|---|

| α1D-adrenoceptor | 47.9 |

| α1A-adrenoceptor | 19.1 |

Intriguingly, further studies on the human BPH-1 cell line revealed that the apoptotic effects of HJZ-12 are mediated through an α1-adrenoceptor-independent mechanism. frontiersin.orgnih.gov Treatment with HJZ-12 led to a significant, dose-dependent increase in apoptotic cells and activation of caspase-3, a key executioner enzyme in apoptosis. frontiersin.org This suggests that HJZ-12 may act on multiple targets to achieve its therapeutic effect in BPH. frontiersin.orgnih.gov

Effect of HJZ-12 on Apoptosis in BPH-1 Cells frontiersin.org

| HJZ-12 Concentration (µM) | Approximate Percentage of Apoptotic Cells |

|---|---|

| 5 | 23% |

| 10 | 62% |

| 15 | 84% |

Another naftopidil derivative, 2-(1H-indol-3-yl)-N-[3-(4-(2-methoxyphenyl) piperazinyl) propyl] acetamide (HJZ-3), has also shown potential. researchgate.net This compound displayed significant selectivity for the α1D-adrenoceptor over α1B- and α1A-adrenoceptors. In animal models, HJZ-3 effectively prevented the progression of prostatic hyperplasia by suppressing the increase in the prostate index and reducing the volume of various prostate tissues. researchgate.net

Structure Activity Relationship Sar Studies

Impact of Substitutions on Piperazine (B1678402) Ring on Receptor Affinity and Selectivity

Modifications to the piperazine ring are a key determinant of the biological activity of 1-(2-methoxyphenyl)piperazine derivatives. Research indicates that even minor alterations can lead to significant changes in receptor binding and functional activity.

For instance, in a series of trans-1-piperazino-3-phenylindans, the introduction of small substituents at the 2-position of the piperazine ring, such as methyl or dimethyl groups, was found to be critical for potent D1 and D2 dopamine (B1211576) receptor antagonism in vivo. nih.gov It is theorized that these substituents on the piperazine ring may promote a different binding mode at dopamine receptor sites. nih.gov Conversely, other studies have shown that an unsubstituted piperazine ring can be beneficial for certain activities. For example, in a series of N1-(flavon-7-yl)amidrazones, an unsubstituted piperazine ring resulted in better activity against the K562 cell line. nih.gov Similarly, compounds with an N'-unsubstituted piperazine exhibited superior antifungal and larvicidal activity compared to their N'-methylated counterparts. nih.gov The nature of the heterocyclic ring itself is also vital; replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group has been shown to cause a notable decrease in activity in certain chromen-4-one derivatives. nih.gov

Influence of Phenyl Group Modifications on Biological Activity

Alterations to the phenyl group of the this compound moiety significantly affect the compound's interaction with its biological targets. The position and nature of substituents on this aromatic ring can modulate affinity and selectivity.

Studies on trans-1-piperazino-3-phenylindans revealed that substitutions at the 6-position of the indan (B1671822) phenyl ring, such as chloro or fluoro groups, confer a preference for D1 receptors. nih.gov In the context of antimycobacterial agents, increasing the lipophilicity of the phenyl group through the introduction of substituents like 3'-trifluoromethyl (CF3) or 4'-fluoro (F) enhanced the in vitro activity against Mycobacterium tuberculosis and other mycobacteria. mdpi.com The position of substitution is also critical; one study demonstrated that moving a substituent on the benzene (B151609) ring from the 4-position to the 2- or 3-position led to a sharp decrease in larvicidal activity against mosquitoes. nih.gov

Role of Methoxy (B1213986) Group in Receptor Binding

The methoxy (-OCH3) group at the ortho-position of the phenyl ring is a defining feature of this compound and plays a crucial role in its binding to various receptors. This group is often retained in the design of new ligands to maintain or enhance affinity for specific targets.

The 1-(o-methoxyphenyl)piperazine moiety is considered important for affinity to α-adrenoceptors. ingentaconnect.com For example, a series of potent α1-adrenoceptor antagonists all contained this structural feature, with one derivative, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride, showing high affinity (Ki value of 2.4 nM) and 142-fold selectivity for α1- over α2-adrenoceptors. ingentaconnect.com Similarly, the 2-OCH3-phenylpiperazine pharmacophore is a key element in developing high-affinity and selective D3 dopamine receptor antagonists. nih.gov Furthermore, the utility of this moiety extends to other receptor systems, as demonstrated by a derivative synthesized for mapping the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1), highlighting the broad importance of the 2-methoxyphenyl group in receptor interaction. nih.govresearchgate.net

Effects of Linker Chains and Terminal Fragments on Pharmacological Profile

The nature of the alkyl chain and the terminal functional group attached to the N4-position of the piperazine ring are critical for modulating the pharmacological profile of this compound derivatives.

The length of the linker chain has a significant impact on receptor affinity. For derivatives with a terminal heteroaryl amide fragment, a four-carbon alkyl chain was found to be optimal for 5-HT1A receptor affinity. nih.govacs.org In another study, linking the 2-methoxyphenylpiperazine moiety to adamantane (B196018) via a three-carbon linker produced a highly selective 5-HT1A ligand with a Ki of 1.2 nM. mdpi.com Elongating the alkyl tether in a different series of compounds improved selectivity for σ(1) receptors over the 5-HT(2B) receptor. nih.gov

The terminal fragment also plays a pivotal role. Replacing a terminal heteroaryl moiety with a cycloalkyl group, such as a norbornane (B1196662) or cis-bicyclo[3.3.0]octane group, led to compounds with enhanced affinity for 5-HT1A sites. nih.govacs.org Furthermore, derivatives featuring a terminal benzamide (B126) moiety on the N-4 alkyl chain have demonstrated good affinity for both D2 and 5-HT1A receptors, with IC50 values in the nanomolar range. nih.gov

Stereochemical Considerations in Receptor Binding

Stereochemistry can play a significant role in the interaction between a ligand and its receptor, influencing both affinity and selectivity. In the development of this compound derivatives, stereochemical properties have been exploited to create more specific pharmacological tools.

A notable example is the development of enantioselective D3 dopamine receptor antagonists. By modifying the linker chain in a series of N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides, researchers identified the first enantioselective D3 antagonists (R- and S-22). nih.gov The study found that the enantioselectivity was more pronounced at the D3 receptor than at the D2 receptor, suggesting that a specific binding region on the second extracellular loop of the D3 receptor may be responsible for this stereochemical preference. nih.gov This highlights how specific stereoisomers can achieve higher selectivity by interacting differently with the chiral environment of the receptor's binding pocket.

Rational Design Approaches based on SAR

The accumulated knowledge from SAR studies provides a foundation for the rational design of new molecules with desired pharmacological properties. By understanding which structural motifs are responsible for affinity, selectivity, and activity, medicinal chemists can design new compounds with improved therapeutic potential.

One approach involves using the known pharmacophoric features of existing ligands to guide the design of new ones. For example, new potential dual EGFR and VEGFR-2 inhibitors were designed based on the key structural elements of known antagonists. nih.gov Another strategy is to modify existing scaffolds based on the structures of known inhibitors for a particular target. This was demonstrated in the design of potential topoisomerase II inhibitors, where differentially substituted phenylpiperazines were incorporated into a 1,2-benzothiazine scaffold, drawing inspiration from the structures of dexrazoxane (B1684449) and XK-469. mdpi.com This design process also considered how substituents on the phenyl ring would influence lipophilicity and, consequently, the ability to penetrate cellular membranes. mdpi.com

Computational methods are also integral to modern rational drug design. Quantitative structure-activity relationship (QSAR) studies and computational models of ligand-receptor interactions have been successfully used to design new series of arylpiperazines with high affinity and selectivity for the 5-HT1A receptor. nih.govmdpi.com These approaches allow for the prediction of biological activity and help prioritize which novel compounds to synthesize and test, streamlining the drug discovery process.

Preclinical Efficacy and Safety Assessments

In Vivo Behavioral Pharmacology Models

The behavioral effects of compounds derived from the 1-(2-methoxyphenyl)piperazine structure are evaluated using a battery of standardized tests in animal models. These assessments are crucial for determining potential therapeutic applications, particularly in the realm of neuropsychiatric disorders.

Tail Suspension Test for Antidepressant-like Activity

The Tail Suspension Test (TST) is a widely used model to screen for antidepressant-like activity. nih.govyoutube.combanglajol.info The test is predicated on the principle that when mice are subjected to the inescapable stress of being suspended by their tails, they will eventually adopt an immobile posture, a state often interpreted as behavioral despair. nih.govbanglajol.info Antidepressant compounds are known to reduce the duration of this immobility. nih.gov

Derivatives of this compound have demonstrated activity in this model. For instance, the compound HBK-10, a novel this compound derivative with high affinity for the 5-HT1A receptor, was assessed for its antidepressant-like properties using the TST in mice. nih.gov The study found that HBK-10 produced antidepressant-like effects, although it was active within a narrower dose range in the TST compared to the forced swim test. nih.gov This suggests that the this compound moiety is a key component of molecules with potential antidepressant activity.

Locomotor Activity Assessments

Assessments of locomotor activity are essential in preclinical pharmacology to rule out confounding motor effects of a test compound. A drug might, for example, reduce immobility in the tail suspension test not because of an antidepressant effect, but because it causes general motor hyperactivity. Conversely, a compound that produces hypoactivity could mask its potential efficacy. nih.gov

Studies on related phenylpiperazine compounds, such as 1-(m-chlorophenyl)piperazine (m-CPP), have shown dose-dependent effects on locomotor activity in mice, typically producing a decrease in movement. nih.govnih.gov This hypolocomotion is thought to be mediated by the compound's agonist activity at multiple serotonin (B10506) receptors, including 5-HT1 and 5-HT2C subtypes. nih.gov While specific data for this compound was not detailed in the provided sources, the evaluation of any of its derivatives in behavioral models like the TST would necessitate concurrent locomotor activity assessments to ensure the observed effects are not motor artifacts.

Motor Coordination and Neurotoxicity Tests (e.g., Rotarod, Chimney Test)

To further assess the neurological safety profile of a compound, tests for motor coordination and potential neurotoxicity are employed. The rotarod test is a standard method for evaluating motor impairment. nih.govnih.gov In this test, an animal is placed on a rotating rod, and the latency to fall is measured. A decrease in performance suggests impaired motor coordination. researchgate.net The chimney test is another model used to assess motor deficits. researchgate.net

While direct studies of this compound in these specific tests were not identified, the evaluation of its derivatives for central nervous system applications would typically include such assessments. For example, studies on new anticonvulsant candidates, some of which feature piperazine (B1678402) moieties, routinely use the rotarod and chimney tests to confirm that the observed anticonvulsant activity does not come at the cost of motor impairment. nih.govresearchgate.net Any compound intended for neurological applications must demonstrate a lack of neurotoxicity and minimal impact on motor function. nih.gov

Biodistribution and Central Nervous System Uptake Studies

Understanding how a compound and its metabolites distribute throughout the body, and particularly whether they can cross the blood-brain barrier to reach their intended target, is fundamental to drug development.

Radioligand Imaging Techniques (e.g., PET, SPECT, MRI)

Radioligand imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful, non-invasive methods for visualizing and quantifying biological processes in vivo. criver.commdpi.com These techniques use molecules labeled with a radioisotope (a radiotracer) to map the distribution and density of specific receptors or transporters in the brain. researchgate.net

The this compound scaffold is a privileged structure in the development of radiotracers for neuroimaging, particularly for serotonin and other receptors.

SPECT Imaging: A derivative of this compound was labeled with technetium-99m (99mTc) to create a potential SPECT imaging agent for 5-HT1A receptors. nih.gov Biodistribution studies in animals showed that the agent successfully entered the brain, with an uptake of 1.21% of the injected dose per gram of tissue (%ID/g) within the first 5 minutes. nih.gov Regional brain distribution analysis confirmed the accumulation of the tracer in areas known for high 5-HT1A receptor expression, such as the hippocampus and cortex. nih.gov Another study involving a ferrocene-carboxamide derivative labeled with 99mTc also demonstrated exceptional brain uptake (2.47% ID/g at 5 minutes), with notable accumulation in the hippocampus. nih.gov

PET Imaging: For PET imaging, derivatives of this compound have been labeled with carbon-11 (B1219553) (11C). One such derivative, [11C]CUMI-101, has been developed as a potent agonist radioligand for imaging 5-HT1A receptors in vivo. nih.gov Another study developed a different 11C-labeled derivative to map metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.gov Biodistribution analysis of this PET tracer revealed a high initial brain uptake. The highest uptake was observed in the cerebellum, followed by the thalamus and striatum, which correlates with the known distribution of mGluR1 receptors. nih.gov

These studies underscore the utility of the this compound core structure in designing radioligands that can effectively cross the blood-brain barrier and bind to specific CNS targets, enabling the non-invasive study of various receptor systems implicated in neuropsychiatric disorders.

Interactive Data Tables

Table 1: Brain Uptake of 99mTc-labeled this compound Derivatives (SPECT)

| Time Post-Injection | Brain Uptake (%ID/g) - Derivative 1 nih.gov | Brain Uptake (%ID/g) - Derivative 2 nih.gov |

| 5 minutes | 2.47 | 1.21 |

| 60 minutes | 0.75 | - |

Table 2: Regional Brain Uptake of a 11C-labeled this compound Derivative (PET) for mGluR1 nih.gov

| Brain Region | Standardized Uptake Value (SUV) |

| Cerebellum | 4.7 ± 0.2 |

| Thalamus | 3.5 ± 0.1 |

| Striatum | 3.0 ± 0.1 |

Brain Uptake and Distribution Analysis

The ability of this compound to penetrate the central nervous system is a key area of investigation. Studies involving radiolabeled derivatives of the compound have provided quantitative data on its brain uptake and distribution.

In one pivotal study, a complex of 1-((2-methoxyphenyl) piperazine)ferrocene carboxamide was labeled with technetium-99m (99mTc-MP) to assess its biological distribution in rats. iaea.org The resulting complex was found to be neutral and sufficiently lipophilic, characteristics that facilitate crossing the blood-brain barrier. iaea.org In vivo biodistribution analysis demonstrated that the compound achieved exceptional uptake in the brain. iaea.org Specifically, the concentration of the radiolabeled compound in the brain was measured at 2.47% of the injected dose per gram (% ID/g) at 5 minutes post-injection, decreasing to 0.75% ID/g after 60 minutes. iaea.org

Further analysis of the distribution within different brain regions at 15 minutes post-injection revealed a non-uniform pattern, with a notably higher accumulation in the hippocampus. iaea.org The uptake in the hippocampus was measured at 0.87% ID/g. iaea.org This regional selectivity was further explored in blocking studies, which showed that hippocampal uptake was significantly reduced to 0.21% ID/g, whereas accumulation in the cerebellum was not significantly affected. iaea.org These findings suggest that the this compound moiety can effectively deliver associated molecules into the brain, with a degree of regional specificity. iaea.org

| Time Point | Total Brain Uptake (% ID/g) | Hippocampus Uptake (% ID/g) |

|---|---|---|

| 5 minutes | 2.47 | N/A |

| 15 minutes | N/A | 0.87 |

| 60 minutes | 0.75 | N/A |

In Vitro Cytotoxicity and Apoptosis Induction Studies

The effects of this compound and its derivatives on cell viability and programmed cell death (apoptosis) have been evaluated in various cell lines.

Research on a series of benzothiazole-piperazine derivatives identified a compound, designated 1a , which incorporates the this compound structure. tandfonline.com This compound exhibited significant cytotoxic activity against the HUH-7 human liver cancer cell line, with a 50% growth inhibition (GI50) concentration of 5.7 µM. tandfonline.com

Furthermore, the this compound moiety is a core component of the experimental compound HJZ-12 (1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide). nih.gov Studies on the human benign prostatic hyperplasia cell line, BPH-1, showed that HJZ-12 has significant capabilities in inhibiting cell viability and inducing apoptosis. nih.gov Intriguingly, these apoptotic effects were found to be independent of the compound's primary α1-adrenoceptor target, suggesting an alternative mechanism of action leading to programmed cell death. nih.gov This research highlights the potential of the this compound scaffold to serve as a basis for developing agents that can induce apoptosis. nih.gov

| Compound | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Benzothiazole-piperazine derivative 1a | HUH-7 (Human Liver Cancer) | GI50 | 5.7 µM | tandfonline.com |

| HJZ-12 | BPH-1 (Human Prostatic Hyperplasia) | Apoptosis Induction | Significant | nih.gov |

Drug Metabolism and Metabolite Identification Research

Understanding the metabolic fate of this compound is crucial for its development in preclinical settings. Research has shown that this compound can itself be a metabolite of more complex parent drugs. An in vivo study in rats confirmed that drugs containing an o-methoxyphenylpiperazine side-chain can undergo biotransformation, leading to the formation of this compound. nih.gov This metabolite was identified in urine samples using combined gas chromatography-mass spectrometry, indicating that cleavage of the side-chain is a viable metabolic pathway. nih.gov

While direct metabolic studies on this compound are limited, extensive research on its structural isomer, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), provides valuable insights. nih.govtandfonline.comtandfonline.com In vivo studies in rats and in vitro studies using human liver microsomes have consistently shown that the primary metabolic pathway for MeOPP is O-demethylation. nih.govtandfonline.com This reaction converts the methoxy (B1213986) group into a hydroxyl group, forming the metabolite 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP). nih.govtandfonline.com The cytochrome P450 enzyme CYP2D6 has been identified as the main catalyst for this O-demethylation process. nih.govtandfonline.com Given the structural similarity, it is plausible that this compound undergoes a similar O-demethylation pathway mediated by CYP enzymes.

| Compound | Metabolic Process | Resulting Metabolite | Key Enzyme | Reference |

|---|---|---|---|---|

| Drugs with o-methoxyphenylpiperazine side-chain | Side-chain cleavage | This compound | Not specified | nih.gov |

| 1-(4-Methoxyphenyl)piperazine (MeOPP) | O-demethylation | 1-(4-Hydroxyphenyl)piperazine | CYP2D6 | nih.govtandfonline.com |

Advanced Research Applications and Methodologies

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are fundamental computational techniques employed to predict the binding orientation and affinity of a ligand to a target receptor. In the context of 1-(2-methoxyphenyl)piperazine, these studies have been instrumental in elucidating its interactions with various neuroreceptors, particularly dopamine (B1211576) and serotonin (B10506) receptors.